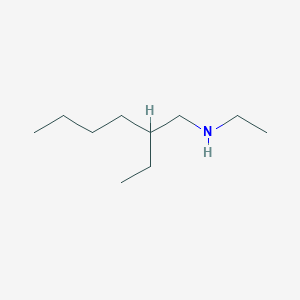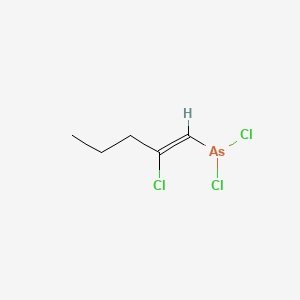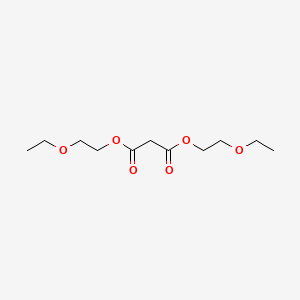
Bis(2-ethoxyethyl) Propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethoxyethyl) propanedioate is an organic compound with the chemical formula C_11H_20O_6. It is a diester derived from propanedioic acid (malonic acid) and 2-ethoxyethanol. This compound is known for its applications in various fields, including organic synthesis and polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethoxyethyl) propanedioate typically involves the esterification of propanedioic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Reactants: Propanedioic acid and 2-ethoxyethanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous reactors are often used to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as fractional distillation ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-ethoxyethyl) propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield propanedioic acid and 2-ethoxyethanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Propanedioic acid and 2-ethoxyethanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Bis(2-ethoxyethyl) propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds.
Polymer Chemistry: It serves as a monomer or comonomer in the production of specialized polymers.
Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of bis(2-ethoxyethyl) propanedioate depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In polymer chemistry, it participates in polymerization reactions to form long-chain polymers. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another diester used as a plasticizer.
Diethyl malonate: A similar ester derived from malonic acid and ethanol.
Dimethyl malonate: An ester of malonic acid with methanol.
Uniqueness
Bis(2-ethoxyethyl) propanedioate is unique due to its specific ester groups, which impart distinct chemical properties. Its ethoxyethyl groups provide different solubility and reactivity compared to other esters like diethyl malonate or dimethyl malonate. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Propriétés
Numéro CAS |
64617-98-7 |
|---|---|
Formule moléculaire |
C11H20O6 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
bis(2-ethoxyethyl) propanedioate |
InChI |
InChI=1S/C11H20O6/c1-3-14-5-7-16-10(12)9-11(13)17-8-6-15-4-2/h3-9H2,1-2H3 |
Clé InChI |
YZXHTAXOIQKKGZ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(=O)CC(=O)OCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


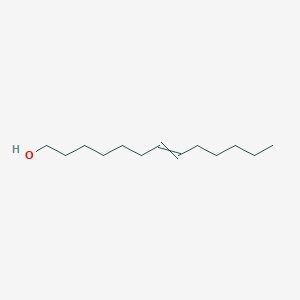
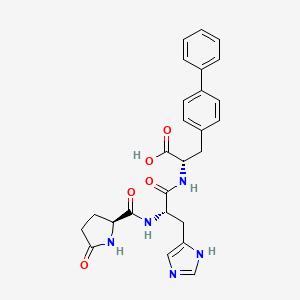
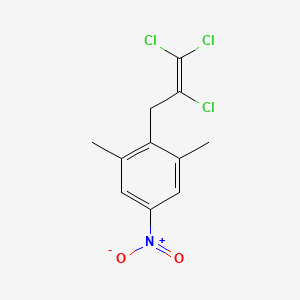
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
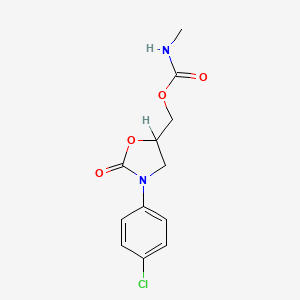
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)
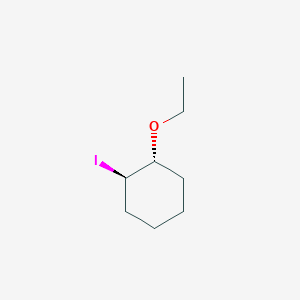
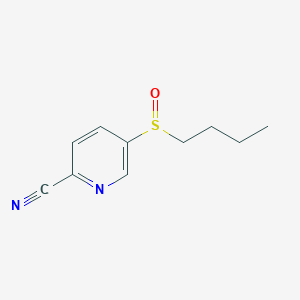
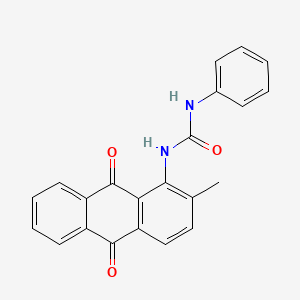
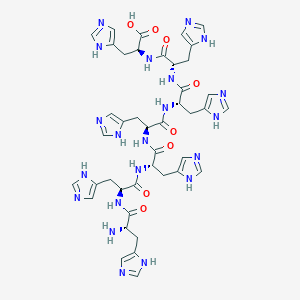
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
